molecular formula C15H20Cl2N2O2 B14959751 2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

Katalognummer: B14959751
Molekulargewicht: 331.2 g/mol
InChI-Schlüssel: NZCSIMKWDDDKEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxy derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 4-ethylpiperazine.

    Reaction: The 2,4-dichlorophenol is reacted with an appropriate alkylating agent to introduce the propan-1-one moiety.

    Coupling: The resulting intermediate is then coupled with 4-ethylpiperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of chlorine atoms with nucleophiles like hydroxide or amine groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth regulation properties.

    2-(2,4-Dichlorophenoxy)ethanol: Used in the synthesis of various organic compounds.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other phenoxy derivatives.

Eigenschaften

Molekularformel

C15H20Cl2N2O2

Molekulargewicht

331.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C15H20Cl2N2O2/c1-3-18-6-8-19(9-7-18)15(20)11(2)21-14-5-4-12(16)10-13(14)17/h4-5,10-11H,3,6-9H2,1-2H3

InChI-Schlüssel

NZCSIMKWDDDKEA-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.